![molecular formula C10H12N2O3 B5917616 N-cyclopropyl-N'-(2-furylmethyl)ethanediamide](/img/structure/B5917616.png)
N-cyclopropyl-N'-(2-furylmethyl)ethanediamide
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Overview
Description
N-cyclopropyl-N'-(2-furylmethyl)ethanediamide, also known as CPFE, is a small molecule drug that has been developed for potential use in treating various diseases. This molecule has been found to have a unique mechanism of action that makes it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N'-(2-furylmethyl)ethanediamide involves its ability to inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to changes in cellular signaling pathways that can have therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(2-furylmethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects in the body, including anti-inflammatory and anti-cancer properties. These effects are thought to be related to the molecule's ability to inhibit specific enzymes and proteins.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N'-(2-furylmethyl)ethanediamide has several advantages for use in laboratory experiments, including its small size and well-defined chemical structure. However, there are also limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise to handle and analyze the molecule.
Future Directions
There are several potential future directions for research on N-cyclopropyl-N'-(2-furylmethyl)ethanediamide. One area of focus could be on developing more efficient and effective synthesis methods for the molecule. Additionally, further research could be done to explore the potential therapeutic applications of N-cyclopropyl-N'-(2-furylmethyl)ethanediamide in a variety of diseases and conditions. Finally, studies could be conducted to better understand the safety and toxicity of N-cyclopropyl-N'-(2-furylmethyl)ethanediamide, as well as its potential interactions with other drugs and compounds.
Synthesis Methods
N-cyclopropyl-N'-(2-furylmethyl)ethanediamide can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method used can vary depending on the specific application and desired properties of the resulting molecule.
Scientific Research Applications
N-cyclopropyl-N'-(2-furylmethyl)ethanediamide has been studied extensively in the laboratory setting for its potential use in treating a variety of diseases. Some of the areas where N-cyclopropyl-N'-(2-furylmethyl)ethanediamide has shown promise include cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N'-cyclopropyl-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(10(14)12-7-3-4-7)11-6-8-2-1-5-15-8/h1-2,5,7H,3-4,6H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKCOQBEQPBMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxamide, N-cyclopropyl-N'-(2-furfuryl)- |
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